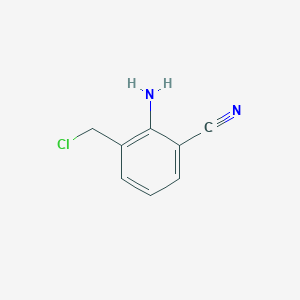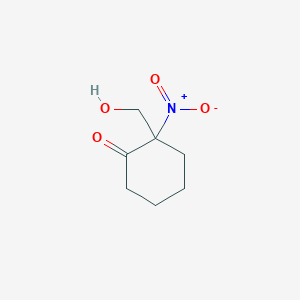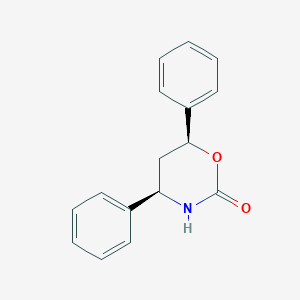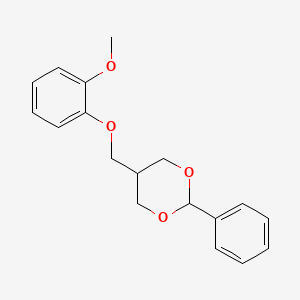
2-Amino-3-(chloromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(chloromethyl)benzonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of benzonitrile, featuring an amino group at the second position and a chloromethyl group at the third position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(chloromethyl)benzonitrile typically involves the chloromethylation of 2-Aminobenzonitrile. One common method is the reaction of 2-Aminobenzonitrile with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(chloromethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups replacing the chloromethyl group.
Oxidation: Products may include carboxylic acids, aldehydes, or ketones, depending on the reaction conditions.
Reduction: Products can include primary amines or other reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(chloromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(chloromethyl)benzonitrile involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity makes it useful in the modification of biological molecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzonitrile: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-Chloromethylbenzonitrile: Lacks the amino group, which reduces its potential for forming hydrogen bonds and interacting with biological molecules.
2-Amino-4-(chloromethyl)benzonitrile: Similar structure but with the chloromethyl group at a different position, leading to different reactivity and applications.
Uniqueness
2-Amino-3-(chloromethyl)benzonitrile is unique due to the presence of both the amino and chloromethyl groups, which confer distinct reactivity and versatility in chemical synthesis
Eigenschaften
CAS-Nummer |
88301-85-3 |
|---|---|
Molekularformel |
C8H7ClN2 |
Molekulargewicht |
166.61 g/mol |
IUPAC-Name |
2-amino-3-(chloromethyl)benzonitrile |
InChI |
InChI=1S/C8H7ClN2/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,4,11H2 |
InChI-Schlüssel |
AKZWHYLRQANKGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C#N)N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14401983.png)



![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl-](/img/structure/B14401999.png)



![Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl-](/img/structure/B14402035.png)
![N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N'-propan-2-ylurea](/img/structure/B14402043.png)
![(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone](/img/structure/B14402060.png)
![N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide](/img/structure/B14402068.png)

